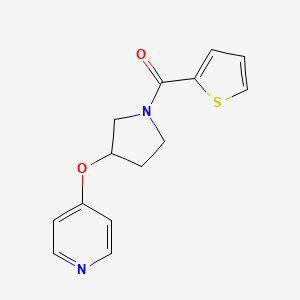

(3-(吡啶-4-氧基)吡咯烷-1-基)(噻吩-2-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies :- Ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions .

- Functionalization of preformed pyrrolidine rings, e.g., proline derivatives .

Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . This phenomenon is called "pseudorotation" .Chemical Reactions Analysis

The reactivity of pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine compounds can be influenced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学研究应用

同构结构和交换规则

对甲基和氯代取代的杂环类似物(包括与“(3-(吡啶-4-氧基)吡咯烷-1-基)(噻吩-2-基)甲酮”类似的类似物)的同构结构的研究表明遵守氯-甲基 (Cl-Me) 交换规则。这些化合物表现出广泛的无序性,影响结构描述,并突出了数据库搜索中自动同构检测的挑战 (Rajni Swamy 等人,2013)。

抗肿瘤剂

噻吩并吡啶和苯并呋喃衍生物(与“(3-(吡啶-4-氧基)吡咯烷-1-基)(噻吩-2-基)甲酮”相关)已被确定为有效的抗肿瘤剂。这些化合物通过构效关系 (SAR) 研究揭示了意外的非相关性,但发现了具有独特 SAR 特征的高效衍生物 (Hayakawa 等人,2004)。

有机锡(IV)配合物和抗菌活性

由类似化合物衍生的有机锡(IV)配合物已经合成,并显示出对多种细菌和真菌物种具有显着的抗菌活性。这些发现表明这些配合物作为候选药物具有潜在的药用应用 (Singh 等人,2016)。

光谱性质和溶剂效应

对各种溶剂中氨基取代衍生物的光谱性质的研究揭示了结构和环境对其电子吸收和荧光的影响。这些见解对于设计具有定制光学性质的化合物以用于材料科学具有宝贵的价值 (Al-Ansari,2016)。

吡咯烷衍生物的抗菌活性

合成的吡咯烷衍生物(类似于“(3-(吡啶-4-氧基)吡咯烷-1-基)(噻吩-2-基)甲酮”)已被评估其抗菌活性,结果表明具有特定取代基的化合物表现出很高的功效。这些发现有助于开发新的抗菌剂 (Kumar 等人,2012)。

作用机制

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Similar compounds have been shown to have diverse pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to have diverse biological activities .

Action Environment

Similar compounds have been shown to have diverse responses to environmental factors .

未来方向

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates . This suggests that the exploration of new pyrrolidine compounds with different biological profiles is a promising direction for future research .

生化分析

Biochemical Properties

The pyrrolidine ring, a common feature in many bioactive compounds , may interact with various enzymes and proteins within the cell

Molecular Mechanism

The molecular mechanism of action of (3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression

属性

IUPAC Name |

(3-pyridin-4-yloxypyrrolidin-1-yl)-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-14(13-2-1-9-19-13)16-8-5-12(10-16)18-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPWIWGIGDMVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate](/img/structure/B2974976.png)

![N,1-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2974978.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2974982.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2974983.png)

![4-benzyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2974989.png)

![phenyl 4-((2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2974990.png)

![Ethyl 2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2974992.png)